molecular formula C5H5NO3 B023646 5-Methylisoxazole-4-carboxylic acid CAS No. 42831-50-5

5-Methylisoxazole-4-carboxylic acid

Cat. No.: B023646
CAS No.: 42831-50-5
M. Wt: 127.1 g/mol
InChI Key: VQBXUKGMJCPBMF-UHFFFAOYSA-N
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Description

5-Methylisoxazole-4-carboxylic acid is a heterocyclic organic compound with the molecular formula C5H5NO3. It is a derivative of isoxazole, a five-membered ring containing one nitrogen and one oxygen atom. This compound is of significant interest in medicinal chemistry due to its presence in various biologically active molecules and its potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methylisoxazole-4-carboxylic acid typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl-2-chloro-2-(hydroxyimino)acetate with dipolarophiles under microwave conditions to obtain ester-functionalized isoxazoles . Another method involves the reaction of ethylacetoacetate, triethylorthoformate, and acetic anhydride to form ethyl ethoxymethyleneacetoacetic ester, which is then combined with sodium acetate and hydroxylamine sulfate to form ethyl-5-methylisoxazole-4-carboxylate. This ester is subsequently hydrolyzed to yield this compound .

Industrial Production Methods: Industrial production methods often involve the use of efficient and scalable synthetic routes. For example, the reaction of this compound with 4-(trifluoromethyl)aniline in the presence of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) can produce teriflunomide, a pharmaceutical compound, in high yield .

Chemical Reactions Analysis

Types of Reactions: 5-Methylisoxazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like thionyl chloride or phosphorus tribromide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with thionyl chloride can produce 5-Methylisoxazole-4-carbonyl chloride .

Mechanism of Action

The mechanism of action of 5-Methylisoxazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in the synthesis of teriflunomide, the compound reacts with 4-(trifluoromethyl)aniline to form the active pharmaceutical ingredient. The molecular pathways involved in its biological activities are still under investigation, but it is known to interact with various enzymes and receptors .

Comparison with Similar Compounds

  • 5-Methylisoxazole-3-carboxylic acid
  • 4-Methylisoxazole-5-carboxylic acid
  • 2-Methylisoxazole-4-carboxylic acid

Comparison: 5-Methylisoxazole-4-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. Compared to its analogs, it has shown different reactivity and biological activity profiles, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

5-methyl-1,2-oxazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5NO3/c1-3-4(5(7)8)2-6-9-3/h2H,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQBXUKGMJCPBMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NO1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195503
Record name 5-Methylisoxazole-4-carboxylic acid
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Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

42831-50-5
Record name 5-Methylisoxazole-4-carboxylic acid
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Record name 5-Methylisoxazole-4-carboxylic acid
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Record name 5-Methylisoxazole-4-carboxylic acid
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Record name 5-methylisoxazole-4-carboxylic acid
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Record name 4-Isoxazolecarboxylic acid, 5-methyl
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Record name 5-METHYLISOXAZOLE-4-CARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

Ethyl 5-methylisoxazol-4-yl carboxylate (65 g) was heated under reflux in 10M HCl (500 ml) for 3 hours. On cooling the product crystallised out. This was filtered and dried giving 42 g of a white crystalline solid, m.p. 134°-136° C.
Quantity
65 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

Sulfonylation (X═SO2) For 45 μmol of aminobenzoxazole resin in each well of a 96-well microtiter plate, 1 mL RSO2Cl/THF-ACN /NMM/NMI (0.3M, 0.3 mmol RSO2Cl; 20% THF-ACN (by volume); 0.6M, 0.6 mmol NMM; 0.1M, 0.1 mmol NMI) was added to each well. The sulfonyl chlorides (RSO2Cl) used were as follows:
Quantity
45 μmol
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl THF ACN NMM
Quantity
1 mL
Type
reactant
Reaction Step One
[Compound]
Name
RSO2Cl
Quantity
0.3 mmol
Type
reactant
Reaction Step One
Name
Quantity
0.6 mmol
Type
reactant
Reaction Step One
Name
THF ACN
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
sulfonyl chlorides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

A process for synthesizing leflunomide from 5-methylisoxazole-4-carboxylic acid and 4-trifluoromethylaniline is provided in which the carboxylic acid group of 5-methylisoxazole-4-carboxylic acid is chlorinated, forming 5-methylisoxazole-4-carboxylic acid chloride. The acid chloride is then reacted without intermediate distillation with 4-trifluoromethylaniline in the presence of an alkali metal or alkaline-earth metal bicarbonate acid scavenger.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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